molecular formula C20H17ClN6O B2771800 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide CAS No. 881073-86-5

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

Cat. No.: B2771800
CAS No.: 881073-86-5
M. Wt: 392.85
InChI Key: CVBLWRTXWJDJMP-UHFFFAOYSA-N
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Description

N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to a class of hydrazide-functionalized pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is recognized as a privileged structure in pharmaceutical research due to its ability to interact with diverse biological targets. Compounds featuring the pyrazolo[3,4-d]pyrimidine core, similar to this one, have been investigated for a range of biological activities. Research on closely related structures has demonstrated potential as kinase inhibitors , which are crucial for developing therapies in oncology and inflammatory diseases. For instance, certain pyrazol-3-yl pyrimidin-4-amines have been identified as potent inhibitors of the Jak/Stat pathway . Furthermore, other hydrazide-containing pyrazole derivatives have shown promising anticonvulsant properties in preclinical models . The specific molecular architecture of this compound, which incorporates a 1-(5-chloro-2-methylphenyl) group and a 4-methylbenzohydrazide moiety, makes it a valuable intermediate or lead compound for synthesizing novel analogs and conducting structure-activity relationship (SAR) studies. It is intended for use in biological screening, enzymatic assays, and as a building block in organic synthesis. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound to explore its potential in various biochemical and pharmacological contexts.

Properties

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-3-6-14(7-4-12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBLWRTXWJDJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the condensation of this core with 4-methylbenzohydrazide under acidic conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. This selective inhibition makes it a valuable candidate for targeted cancer therapy .

Comparison with Similar Compounds

N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide lies in its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .

Biological Activity

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H17ClN6O, with a molecular weight of approximately 392.8 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which contributes to its biological activity by interacting with various molecular targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. Notably, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the nanomolar range .

Anticancer Activity

This compound has demonstrated potential anticancer properties. In studies involving various cancer cell lines, it has been shown to inhibit cell proliferation effectively. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7< 0.1CDK inhibition
HCT-116< 0.2Apoptosis induction

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Similar pyrazolo derivatives have been shown to inhibit nuclear factor κB (NF-κB) transcriptional activity, which plays a critical role in inflammatory responses. Compounds from this class have been screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activity in human monocytic cells .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : A study demonstrated that this compound significantly inhibited the growth of MCF-7 and HCT-116 cells with IC50 values < 0.2 µM. The mechanism was attributed to the inhibition of CDK activity .
  • Anti-inflammatory Effects : Another study evaluated the compound's ability to modulate inflammatory pathways by assessing its effects on NF-κB/AP-1 reporter activity in THP-1Blue cells. The results indicated that the compound could inhibit NF-κB activation at concentrations below 50 µM .

Q & A

Q. What are the optimal synthetic routes for N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide, and how can purity/yield be improved?

The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Core formation : Cyclocondensation of substituted pyrazole precursors with nitriles or amidines under reflux conditions .
  • Substituent introduction : Coupling the 5-chloro-2-methylphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Hydrazide linkage : Reaction with 4-methylbenzohydrazide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Optimization strategies :
  • Use continuous flow reactors for exothermic steps to improve safety and yield .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (isopropyl alcohol or acetonitrile) .

Q. What analytical techniques are critical for structural characterization and purity assessment?

  • NMR spectroscopy : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., 1H NMR: pyrazole protons at δ 8.2–8.5 ppm; pyrimidine protons at δ 7.9–8.1 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 393.1234 for C20H17ClN6O) .
  • HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Microbial susceptibility : Broth microdilution assay for Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodology :

  • Analog synthesis : Modify substituents systematically (e.g., replace 4-methylbenzohydrazide with 4-methoxy or 4-nitro variants) .
  • Biological testing : Compare IC50 values across analogs (Table 1).
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to kinase ATP pockets .

Q. Table 1. SAR of Selected Analogs

Substituent (R)Anticancer IC50 (μM)Kinase Inhibition (%)
4-CH3 (Parent)12.5 ± 1.2EGFR: 78%
4-OCH38.3 ± 0.9EGFR: 85%
4-NO223.7 ± 2.1EGFR: 62%

Q. How can contradictory data in biological activity across studies be resolved?

Case example : Discrepancies in reported IC50 values for anticancer activity may arise from:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and validate with clonogenic assays .
  • Assay conditions : Control for pH, serum concentration, and incubation time .
  • Compound stability : Perform stability studies (HPLC/MS) to rule out degradation during assays .

Q. What strategies are effective for elucidating the mechanism of action?

  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Pull-down assays : Use biotinylated derivatives to isolate protein targets followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 468 kinases (e.g., KinomeScan) to identify off-target effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), aqueous solubility (>50 μM), and CYP450 inhibition .
  • Molecular dynamics simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize analogs .

Q. What experimental controls are critical in validating target engagement?

  • Negative controls : Use inactive enantiomers or structurally similar inert compounds .
  • Positive controls : Include known kinase inhibitors (e.g., gefitinib for EGFR) .
  • Genetic validation : siRNA knockdown of putative targets to confirm phenotype rescue .

Methodological Resources

  • Synthetic protocols : Optimized procedures for pyrazolo[3,4-d]pyrimidine derivatives .
  • Data repositories : PubChem (CID: [compound-specific]), ChEMBL for bioactivity data .
  • Software : Gaussian 16 for DFT calculations, PyMOL for visualizing docking poses .

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